molecular formula C5H5N5 B13110337 Imidazo[2,1-c][1,2,4]triazin-4-amine CAS No. 253878-27-2

Imidazo[2,1-c][1,2,4]triazin-4-amine

Cat. No.: B13110337
CAS No.: 253878-27-2
M. Wt: 135.13 g/mol
InChI Key: VRAHLJWOTYKZBY-UHFFFAOYSA-N
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Description

Imidazo[2,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-c][1,2,4]triazin-4-amine typically involves multi-component reactions. One common method involves the reaction of 5,6-diphenyl-1,2,4-triazin-3-amine with various aromatic aldehydes and cyclohexyl isocyanide . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-c][1,2,4]triazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Imidazo[2,1-c][1,2,4]triazin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor.

    Medicine: It shows promise as an anticancer and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of imidazo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-c][1,2,4]triazin-4-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

253878-27-2

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

imidazo[2,1-c][1,2,4]triazin-4-amine

InChI

InChI=1S/C5H5N5/c6-4-3-8-9-5-7-1-2-10(4)5/h1-3H,6H2

InChI Key

VRAHLJWOTYKZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=NC2=N1)N

Origin of Product

United States

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